N,N'-Dibutylurea

Catalog No.
S607151
CAS No.
1792-17-2
M.F
C9H20N2O
M. Wt
172.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dibutylurea

CAS Number

1792-17-2

Product Name

N,N'-Dibutylurea

IUPAC Name

1,3-dibutylurea

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C9H20N2O/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)

InChI Key

AQSQFWLMFCKKMG-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NCCCC

Synonyms

1,3-Di-n-butylurea; 1,3-Dibutylurea; Dibutylurea; N,N’-Di-n-butylurea; N,N’-Dibutylurea; NSC 131939; SRI 434-37;

Canonical SMILES

CCCCNC(=O)NCCCC

The exact mass of the compound N,N'-Dibutylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131939. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Dibutylurea is an organic compound with the molecular formula C9_9H20_{20}N2_2O. It consists of two butyl groups attached to a urea moiety, making it a member of the urea family. The compound is a colorless liquid at room temperature and has a molecular weight of approximately 172.27 g/mol. Its structure is characterized by the presence of two butyl groups (C4_4H9_9) bonded to the nitrogen atoms of the urea functional group (NH2_2CO). N,N'-Dibutylurea is known for its solubility in organic solvents and limited solubility in water, which influences its behavior in various applications and

Typical of ureas:

  • Hydrolysis: In the presence of water, it can hydrolyze to form butyl amines and carbon dioxide.
  • Decomposition: Under certain conditions, such as elevated temperatures or specific catalysts, it can decompose to yield isocyanates and ammonia.
  • Reactions with Isocyanates: It can react with isocyanates to form carbamates or other derivatives.

These reactions are significant in understanding its stability and reactivity in various environments .

Research indicates that N,N'-Dibutylurea exhibits biological activity, particularly in agricultural contexts. It has been identified as a degradation product of Benomyl, a fungicide, suggesting potential implications for environmental toxicity and plant health. Studies have shown that N,N'-Dibutylurea can inhibit photosynthetic processes by affecting electron transport chains in plants, leading to reduced oxygen evolution and interference with metabolic functions .

N,N'-Dibutylurea can be synthesized through various methods:

  • From n-Butyl Isocyanate: The reaction of n-butyl isocyanate with ammonia or amines leads to the formation of N,N'-Dibutylurea.
  • From Urea and Butanol: A condensation reaction between urea and butanol under controlled conditions can yield N,N'-Dibutylurea.
  • Degradation of Benomyl: In agricultural settings, N,N'-Dibutylurea forms as a degradation product when Benomyl is applied to crops .

N,N'-Dibutylurea has several applications across different fields:

  • Agriculture: As a degradation product of Benomyl, it plays a role in assessing the environmental impact of fungicides.
  • Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds.
  • Laboratory Research: Used as a reagent in biochemical experiments due to its properties affecting enzyme activities and metabolic pathways.

Its unique properties make it valuable for research and development in both industrial and agricultural contexts .

Studies have explored the interactions of N,N'-Dibutylurea with various biological systems:

  • Photosynthesis Inhibition: Research indicates that it inhibits photosynthetic oxygen evolution, affecting plant growth and health.
  • Enzyme Activity Modulation: It has been shown to influence enzyme activities related to metabolic processes, indicating potential applications in biochemistry.

These interactions highlight its significance in both ecological and biochemical studies .

Several compounds are structurally or functionally similar to N,N'-Dibutylurea. Below are some notable comparisons:

Compound NameStructureUnique Features
DiethylureaC6_6H14_{14}N2_2OShorter ethyl chains; more soluble in water
DipropylureaC8_8H18_{18}N2_2OIntermediate chain length; different solubility
N,N'-DimethylureaC4_4H10_{10}N2_2OSmaller size; higher volatility
N,N'-DiisobutylureaC10_{10}H22_{22}N2_2OLarger isobutyl groups; distinct physical properties

N,N'-Dibutylurea's unique combination of two butyl groups contributes to its specific solubility characteristics and biological activity, distinguishing it from other urea derivatives .

XLogP3

2.2

UNII

J2HUG1I10W

Other CAS

1792-17-2

Wikipedia

N,N'-dibutylurea

Dates

Last modified: 08-15-2023

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